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Compound of Interest

Compound Name: 4-Nitroindole

Cat. No.: B016737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Nitroindole is a versatile heterocyclic compound that serves as a crucial building block in

organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro

group at the 4-position of the indole ring significantly influences its chemical reactivity, making it

a valuable precursor for the synthesis of a wide range of functionalized indole derivatives. Its

utility spans various fields, including the development of pharmaceuticals, agrochemicals, and

materials science. In drug discovery, 4-nitroindole derivatives have shown promise as anti-

cancer, anti-inflammatory, and neuroprotective agents.

Key Applications of 4-Nitroindole
4-Nitroindole is a key starting material for a variety of important chemical transformations and

the synthesis of biologically active molecules.

Synthesis of 4-Aminoindole: The nitro group can be readily reduced to an amino group,

providing access to 4-aminoindole. This derivative is a valuable intermediate for the

synthesis of substituted indoles, which are core structures in many pharmaceuticals. The

introduction of an amino group allows for a wide range of further functionalization, including

acylation, alkylation, and diazotization reactions.
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N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents. This

modification is often crucial for modulating the biological activity of indole-based compounds.

N-alkylated 4-nitroindoles can be further elaborated to create diverse chemical libraries for

drug screening.

C3-Functionalization: The C3 position of the indole ring is susceptible to electrophilic

substitution, such as the Vilsmeier-Haack reaction to introduce a formyl group, leading to the

formation of 4-nitroindole-3-carboxaldehyde. This aldehyde is a key intermediate for the

synthesis of more complex molecules, including Tryptophan 2,3-dioxygenase (TDO)

inhibitors.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: 4-Nitroindole derivatives have been

investigated as inhibitors of TDO, an enzyme implicated in cancer immune evasion. By

inhibiting TDO, these compounds can help to restore anti-tumor immunity, making them

promising candidates for cancer immunotherapy.

Physicochemical Properties of 4-Nitroindole
Property Value

Molecular Formula C₈H₆N₂O₂

Molecular Weight 162.15 g/mol

Appearance Yellow to brown crystalline powder

Melting Point 204-207 °C

CAS Number 4769-97-5

Quantitative Data for Synthesis and Key Reactions
Table 1: Synthesis of 4-Nitroindole
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Starting
Material

Reagents Solvent
Temperat
ure

Time Yield
Referenc
e

Ethyl N-(2-

methyl-3-

nitrophenyl

)formimidat

e

Diethyl

oxalate,

Potassium

ethoxide

Dimethylfor

mamide,

Dimethyl

sulfoxide

40 °C 1 h 71% [1]

Table 2: Key Reactions of 4-Nitroindole
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Reactio
n

Substra
te

Reagent
s

Solvent
Temper
ature

Time Yield
Referen
ce

Reductio

n to 4-

Aminoind

ole

4-

Nitroindol

e

Iron

powder,

Hydrochl

oric acid

Ethanol,

Water
Reflux 2 h 62% [2]

N-

Alkylation

(Aza-

Michael

Addition)

4-

Nitroindol

e

trans-

Crotonop

henone

derivative

s,

Cinchona

alkaloid-

based

phase

transfer

catalyst

Toluene
Room

Temp.
24 h 67-96% [3][4]

N-

Silylation

4-

Nitroindol

e

Sodium

hydride,

Triisopro

pylsilyl

chloride

Tetrahydr

ofuran
0 °C 30 min

Not

specified
[5]

Vilsmeier

-Haack

Reaction

(represen

tative)

Indole
POCl₃,

DMF

Dichloro

methane

0 °C to

RT
2 h High

General

procedur

e

Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole[1]
This protocol describes the synthesis of 4-nitroindole from ethyl N-(2-methyl-3-

nitrophenyl)formimidate.
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Materials:

Ethyl N-(2-methyl-3-nitrophenyl)formimidate

Diethyl oxalate

Potassium ethoxide

Dry Dimethylformamide (DMF)

Dry Dimethyl sulfoxide (DMSO)

Water

Standard laboratory glassware

Stirring and heating apparatus

Procedure:

In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.

While cooling and with vigorous stirring, add 11 g (0.13 mol) of potassium ethoxide.

Immediately pour the resulting solution into a 250-mL flask containing a solution of 20.8 g

(0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.

Stir the deep-red solution for 1 hour at approximately 40 °C.

Transfer the solution to a 1-L beaker and add water with stirring at a rate that allows for the

smooth precipitation of 4-nitroindole.

Filter the precipitate and dry it to obtain crude 4-nitroindole (approximately 16.3 g, ~100%).

Purify the crude product by sublimation at 170 °C/0.5 mm to yield yellow crystals of 4-
nitroindole (11.5 g, 71%).

Expected Outcome: Yellow crystalline solid with a melting point of 204–205 °C.
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Protocol 2: Synthesis of a Representative 4-Nitroindole-
Derived TDO Inhibitor
This protocol outlines a representative synthesis of a potential Tryptophan 2,3-dioxygenase

(TDO) inhibitor starting from 4-nitroindole. The synthesis involves a Vilsmeier-Haack

formylation followed by a Horner-Wadsworth-Emmons olefination.

Part A: Synthesis of 4-Nitroindole-3-carboxaldehyde

To a stirred solution of 4-nitroindole (1.62 g, 10 mmol) in dry DMF (20 mL) at 0 °C, slowly

add phosphorus oxychloride (1.8 mL, 20 mmol).

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Pour the reaction mixture into crushed ice and neutralize with a saturated sodium

bicarbonate solution.

The precipitated solid is collected by filtration, washed with water, and dried to afford 4-
nitroindole-3-carboxaldehyde.

Part B: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (60% in mineral oil, 0.44 g, 11 mmol) in dry THF (30 mL)

at 0 °C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.

Stir the mixture at room temperature for 30 minutes.

Add a solution of 4-nitroindole-3-carboxaldehyde (1.90 g, 10 mmol) in dry THF (20 mL) to

the reaction mixture.

Stir the reaction at room temperature for 12 hours.

Quench the reaction with saturated ammonium chloride solution and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel to yield the ethyl (E)-3-(4-

nitro-1H-indol-3-yl)acrylate.
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Caption: Tryptophan 2,3-dioxygenase (TDO) signaling pathway in cancer.[6][7][8]

Experimental Workflow
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Synthesis of a 4-Nitroindole-Derived TDO Inhibitor
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Caption: Experimental workflow for the synthesis of a TDO inhibitor precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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